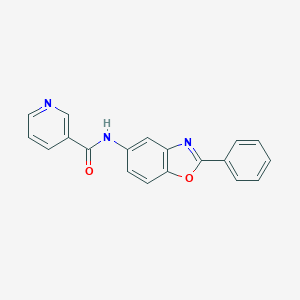
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide, also known as PBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBN is a derivative of nicotinamide and is a potent antioxidant that has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent antioxidant that can scavenge free radicals and protect against oxidative stress. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has also been shown to have neuroprotective effects and can protect against various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide's neuroprotective effects are thought to be mediated by its ability to inhibit apoptosis and reduce oxidative stress in neurons. Its anti-inflammatory effects are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been found to have a variety of biochemical and physiological effects. It can protect against oxidative stress, reduce inflammation, and inhibit apoptosis. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has several advantages as a research tool. It is a potent antioxidant and can protect against oxidative stress in various cell types. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has some limitations as a research tool. It can have off-target effects and may interfere with other cellular processes. Additionally, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide and to identify any potential off-target effects.
Méthodes De Synthèse
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide can be synthesized by the condensation of 2-aminonicotinamide with 2-aminobenzophenone in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques.
Propriétés
Nom du produit |
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide |
|---|---|
Formule moléculaire |
C19H13N3O2 |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-18(14-7-4-10-20-12-14)21-15-8-9-17-16(11-15)22-19(24-17)13-5-2-1-3-6-13/h1-12H,(H,21,23) |
Clé InChI |
BEYPRDRIWNKJAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)







![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)